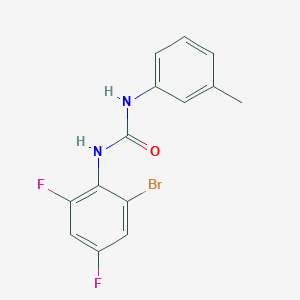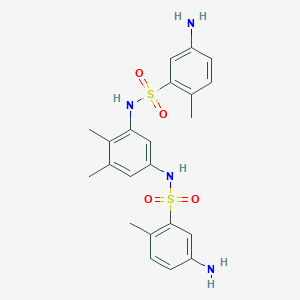![molecular formula C13H20ClNO2 B4966508 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as cloprostenol ethanolamide and is a synthetic prostaglandin analog. The purpose of
作用機序
The mechanism of action of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is related to its ability to bind to prostaglandin receptors. It acts as an agonist for the EP2 and EP3 receptors, which are involved in the regulation of various physiological processes. This compound also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been shown to have various biochemical and physiological effects. It can induce abortion by stimulating uterine contractions and cervical dilation. This compound also regulates the production of reproductive hormones, including luteinizing hormone and follicle-stimulating hormone. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the advantages of using 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol in lab experiments is its ability to induce specific physiological responses. This compound can be used to study the effects of prostaglandin analogs on various physiological processes. However, one limitation of using this compound is its potential toxicity. It can cause adverse effects in animals and humans, and caution should be taken when handling and administering this compound.
将来の方向性
There are various future directions for the research on 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol. One potential area of study is its use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound may also have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol is a synthetic prostaglandin analog that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol involves the reaction of cloprostenol with ethanolamine in the presence of a base catalyst. This reaction results in the formation of the ethanolamide derivative of cloprostenol. The final product is obtained by recrystallization and purification.
科学的研究の応用
2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including inducing abortion, regulating reproductive hormones, and reducing inflammation. This compound has also been used in studies related to the cardiovascular system, gastrointestinal system, and immune system.
特性
IUPAC Name |
2-[3-(4-chloro-3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-10-8-12(9-11(2)13(10)14)17-7-3-4-15-5-6-16/h8-9,15-16H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIVDNMCWJEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chloro-3,5-dimethylphenoxy)propylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
